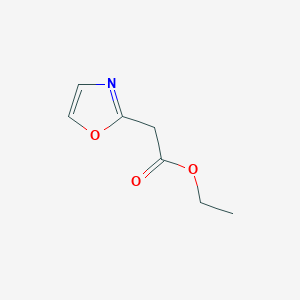![molecular formula C17H12O4 B14166264 2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6627-18-5](/img/structure/B14166264.png)
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a naphthalene-1,4-dione core with hydroxy and hydroxyphenylmethyl substituents, making it a versatile molecule in synthetic chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione typically involves multi-component reactions. One efficient method is the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione. This reaction can be catalyzed by various catalysts such as L-proline, nano copper (II) oxide, or other organocatalysts under reflux conditions in ethanol .
Industrial Production Methods
In industrial settings, the synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives can be optimized for high yields and efficiency. The use of recyclable catalysts like L-proline and nano copper (II) oxide ensures a sustainable and cost-effective production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming different oxidized products.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The hydroxy and hydroxyphenylmethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve mild temperatures and solvents like ethanol or water .
Major Products
Major products formed from these reactions include various hydroxy and hydroquinone derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, molecular probes, and electroluminescent devices
Wirkmechanismus
The biological activity of 2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione is attributed to its ability to interact with cellular targets and pathways. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. It also inhibits key enzymes and signaling pathways involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): A natural product with similar quinone structure and biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Another hydroxy-substituted naphthoquinone with antimicrobial and anticancer properties.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its antioxidant and cytotoxic activities
Uniqueness
2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione stands out due to its unique hydroxyphenylmethyl substituent, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for developing new therapeutic agents and materials .
Eigenschaften
CAS-Nummer |
6627-18-5 |
|---|---|
Molekularformel |
C17H12O4 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
2-[hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O4/c18-11-7-5-10(6-8-11)16(20)14-9-15(19)12-3-1-2-4-13(12)17(14)21/h1-9,16,18,20H |
InChI-Schlüssel |
DWCNYZJGTGSWRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
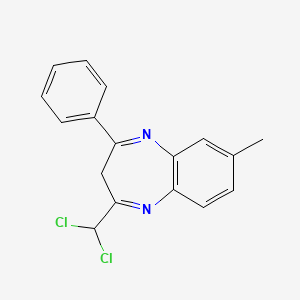
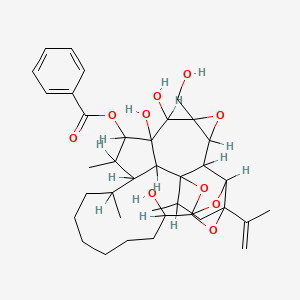
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
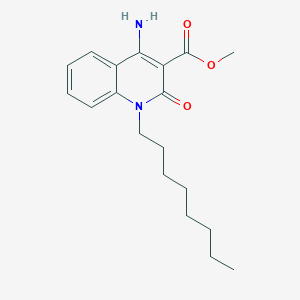

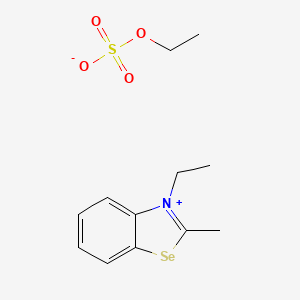
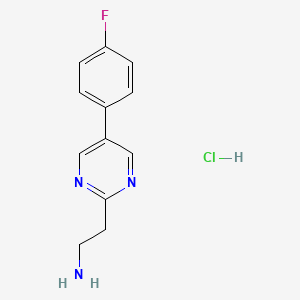
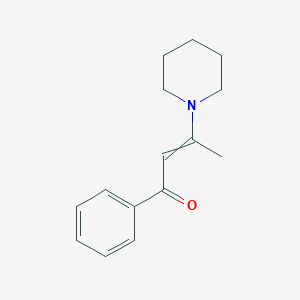
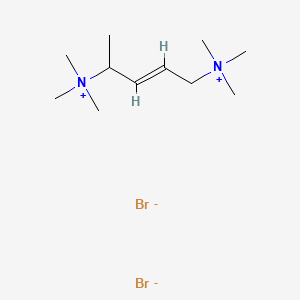
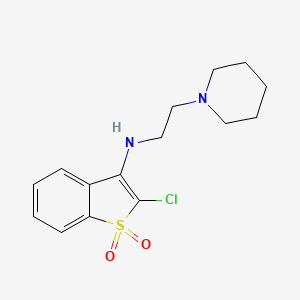
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)
